molecular formula C15H23N3 B256317 4-(4-Cyclopentylpiperazin-1-yl)aniline CAS No. 443915-55-7

4-(4-Cyclopentylpiperazin-1-yl)aniline

Cat. No. B256317
CAS RN: 443915-55-7
M. Wt: 245.36 g/mol
InChI Key: YMVUWEKIXPWCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclopentylpiperazin-1-yl)aniline, commonly referred to as CPP, is a chemical compound that has received considerable attention in the scientific community due to its potential applications in various fields of research and industry. It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 4-(4-Cyclopentylpiperazin-1-yl)aniline is C15H23N3 . The InChI code is 1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2 .


Chemical Reactions Analysis

Highly regioselective organo photocatalysis of 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) for the arylation of 2H-indazole is demonstrated. The present synthetic route provides a highly safe and easily accessible aniline precursor as an arylation reagent .


Physical And Chemical Properties Analysis

The molecular weight of 4-(4-Cyclopentylpiperazin-1-yl)aniline is 245.36 g/mol . The exact density, boiling point, and melting point are not available .

Scientific Research Applications

Chemical Inhibition and Drug Metabolism

Compounds structurally similar to "4-(4-Cyclopentylpiperazin-1-yl)aniline" have been explored for their roles as chemical inhibitors in drug metabolism. Studies have highlighted the importance of potent and selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors help in understanding the metabolism-based drug–drug interactions (DDIs), which is crucial for predicting potential adverse reactions when multiple drugs are co-administered to patients (Khojasteh et al., 2011).

Aniline Derivatives and Genotoxicity

Aniline derivatives have been the subject of extensive research due to their potential genotoxic effects. Studies have reviewed the genotoxic activities of aniline and its metabolites, aiming to understand their relationship with carcinogenicity, particularly in the spleen of rats. Such research contributes to the safety assessment of chemical compounds and their impact on health (Bomhard & Herbold, 2005).

Cyclodextrins in Drug Delivery

Cyclodextrins and their inclusion complexes play a significant role in enhancing the solubility and bioavailability of poorly soluble drugs. Research has focused on the application of cyclodextrins in various drug delivery systems, highlighting their potential in improving therapeutic efficacy and stability of pharmaceutical formulations (Kim et al., 2019).

Antibody-Based Methods for Analysis

The development of antibody-based methods for environmental and food analysis has been explored, emphasizing the use of antibodies in ELISA and related techniques. Such methods have been directed towards detecting contaminants like herbicides and toxic metabolites, showcasing the versatility of piperazine derivatives and related compounds in analytical chemistry (Fránek & Hruška, 2018).

Triazole Derivatives: Synthesis and Biological Properties

Triazole derivatives, related in structure and reactivity to "4-(4-Cyclopentylpiperazin-1-yl)aniline," have been extensively studied for their methods of synthesis, cyclocondensations, and biological properties. These compounds exhibit a broad range of biological activities, making them attractive targets for pharmaceutical development (Antypenko et al., 2017).

Mechanism of Action

The photoactivated 4CzIPN organocatalyst is found to be more efficient for single electron transfer without any organic base for the radical reaction .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c16-13-5-7-15(8-6-13)18-11-9-17(10-12-18)14-3-1-2-4-14/h5-8,14H,1-4,9-12,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVUWEKIXPWCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Cyclopentylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.